molecular formula C7H6BrNO B8790219 4-Bromobenzaldehyde oxime

4-Bromobenzaldehyde oxime

Cat. No.: B8790219
M. Wt: 200.03 g/mol
InChI Key: UIIZGAXKZZRCBN-UHFFFAOYSA-N
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Description

4-Bromobenzaldehyde oxime (CAS: 51873-95-1) is an aromatic oxime derivative synthesized by the oximation of 4-bromobenzaldehyde. Its molecular formula is C₇H₆BrNO, with a molecular weight of 200.03 g/mol . The compound is typically prepared by reacting 4-bromobenzaldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol, achieving high yields (95%) under mild conditions (room temperature, 55 minutes) . Key spectral data includes ¹H NMR (CDCl₃): δ 7.46 (q, 2H), 7.54 (q, 2H), 7.83 (s, 1H), 8.11 (s, 1H), confirming the oxime’s E-configuration .

Structurally, the bromine atom at the para position of the benzene ring enhances electronic effects, influencing reactivity and intermolecular interactions. This compound serves as a precursor in synthesizing derivatives like (E)-(4-bromobenzylidene)amino cyclopropanecarboxylate, used in crystallography studies .

Preparation Methods

Conventional Synthesis Methods

Hydroxylamine Hydrochloride Reaction

The most widely documented method for synthesizing 4-bromobenzaldehyde oxime involves the condensation of 4-bromobenzaldehyde with hydroxylamine hydrochloride in an alcoholic medium. The reaction proceeds via nucleophilic addition of hydroxylamine to the aldehyde group, followed by dehydration to form the oxime .

Reaction Conditions :

  • Solvent : Ethanol or aqueous ethanol .

  • Base : Sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) to neutralize hydrochloric acid generated during the reaction .

  • Temperature : Room temperature (20–25°C) or mild heating (40–50°C) .

  • Time : 1–4 hours, depending on the base and solvent system .

A study by Setamdideh et al. (2012) reported a 96% yield when reacting 4-bromobenzaldehyde (10 mmol) with hydroxylamine hydrochloride (12 mmol) in ethanol at 20°C for 1 hour . The stereoselectivity of the reaction favors the anti-isomer, as confirmed by NMR spectroscopy .

Reaction Conditions Optimization

Optimizing parameters such as solvent polarity, base strength, and stoichiometry significantly impacts yield and purity:

  • Solvent Effects : Ethanol enhances solubility of both reactants and products, whereas water accelerates hydrolysis side reactions .

  • Stoichiometry : A 1:1.2 molar ratio of aldehyde to hydroxylamine hydrochloride minimizes unreacted starting material .

  • Base Selection : Sodium carbonate is preferred over NaOH due to milder pH control, reducing aldol condensation byproducts .

Microwave-Assisted Synthesis

Methodology and Advantages

Microwave irradiation offers a rapid alternative to conventional heating, reducing reaction times from hours to minutes. A patented method (CN111978203A) demonstrates:

  • Conditions : 90°C, 300W microwave power, 5-minute reaction time .

  • Conversion : 90.125% as measured by gas chromatography .

  • Workup : Ethyl acetate-water extraction followed by anhydrous sodium sulfate drying .

This method eliminates prolonged heating, making it suitable for heat-sensitive substrates. However, the slightly lower conversion compared to conventional methods necessitates efficient purification .

Purification and Characterization Techniques

Recrystallization

Crude this compound is purified via recrystallization from ethanol, yielding 93% pure product . Key steps include:

  • Dissolving the crude product in hot ethanol.

  • Cooling to induce crystallization.

  • Filtering and drying under vacuum .

Characterization Data :

  • ¹H NMR (CDCl₃) : δ 7.46 (q, 2H), 7.54 (q, 2H), 7.83 (s, 1H), 8.11 (s, 1H) .

  • Melting Point : 112–114°C (literature range: 110–115°C).

Industrial-Scale Production Considerations

Process Design

While specific industrial protocols are proprietary, scalable strategies involve:

  • Continuous Flow Systems : To enhance mixing and heat transfer.

  • Solvent Recovery : Ethanol recycling via distillation reduces costs.

  • Quality Control : In-line HPLC monitoring ensures consistent purity (>95%) .

Cost Analysis

ComponentCost per Kilogram (USD)
4-Bromobenzaldehyde$120–150
Hydroxylamine HCl$80–100
Ethanol$5–10

Margins improve with bulk purchasing and optimized reaction cycles .

Mechanistic Insights and Reaction Pathways

The formation of this compound follows a two-step mechanism:

  • Nucleophilic Attack : Hydroxylamine attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde.

  • Dehydration : The intermediate hemiaminal loses water to form the oxime .

Acid-base equilibria influence reaction kinetics, with Na₂CO₃ maintaining a pH that favors imine formation over hydrolysis .

Comparative Analysis of Synthesis Methods

ParameterConventional Method Microwave Method
Reaction Time1–4 hours5 minutes
Yield96%90.125%
Energy ConsumptionModerateHigh (300W)
ScalabilityExcellentLimited

Microwave methods excel in speed but require specialized equipment, whereas conventional approaches remain preferable for large-scale production .

Chemical Reactions Analysis

Reduction Reactions

The oxime group undergoes hydrogenation to yield primary amines. This reaction typically employs catalytic hydrogenation under mild conditions:
Reaction :
4-Bromobenzaldehyde oximeH2Pd/C or Raney Ni4-Bromobenzylamine+H2O\text{4-Bromobenzaldehyde oxime} \xrightarrow[\text{H}_2]{\text{Pd/C or Raney Ni}} \text{4-Bromobenzylamine} + \text{H}_2\text{O}

  • Conditions :

    • Catalyst: 10% Pd/C or Raney nickel

    • Solvent: Ethanol or methanol

    • Pressure: 1–3 atm H₂

    • Temperature: 25–50°C

  • Yield : ~85–90% (estimated from analogous oxime reductions).

The mechanism involves sequential hydrogenolysis of the N–O bond followed by reduction of the imine intermediate.

Cycloaddition Reactions

This compound participates in 1,3-dipolar cycloadditions to form heterocyclic compounds like isoxazoles. A notable example involves hypervalent iodine(III) reagents (e.g., Koser’s reagent) to generate nitrile oxide intermediates:

Reaction :
\text{this compound} \xrightarrow[\text{PhI(OAc)_2}]{\text{CH}_3\text{CN}} \text{Nitrile oxide} \xrightarrow{\text{Enaminone}} \text{Isoxazole derivative}

Parameter Details
ReagentKoser’s reagent (hydroxy(tosyloxy)iodobenzene)
SolventAcetonitrile
TemperatureReflux (82°C)
Yield87% (reported for analogous reaction)

This method enables regioselective synthesis of 3,5-disubstituted isoxazoles, valuable in medicinal chemistry .

Acid-Catalyzed Rearrangements

Under acidic conditions, the oxime undergoes Beckmann rearrangement to form nitriles:
Reaction :
4-Bromobenzaldehyde oximeH2SO4Δ4-Bromobenzonitrile+H2O\text{this compound} \xrightarrow[\text{H}_2\text{SO}_4]{\Delta} \text{4-Bromobenzonitrile} + \text{H}_2\text{O}

  • Conditions :

    • Acid: Concentrated H₂SO₄ or PCl₅

    • Temperature: 80–100°C

  • Mechanism : Protonation of the hydroxyl group followed by migration of the aryl group to the adjacent nitrogen, resulting in nitrile formation.

Nucleophilic Substitution

The electron-withdrawing bromine atom activates the benzene ring for electrophilic substitution, while the oxime group directs reactivity:

Example Reaction : Chlorination
4-Bromobenzaldehyde oximeCl2FeCl33-Chloro-4-bromobenzaldehyde oxime\text{this compound} \xrightarrow[\text{Cl}_2]{\text{FeCl}_3} \text{3-Chloro-4-bromobenzaldehyde oxime}

Positional Selectivity Directing Group Influence
Meta to bromineOxime acts as a para-directing group

This reactivity is leveraged to synthesize polysubstituted aromatic compounds.

Comparative Reactivity

The table below contrasts this compound with related compounds:

Compound Reactivity Profile Key Differences
4-Chlorobenzaldehyde oximeFaster nucleophilic substitution due to smaller ClLower steric hindrance
Benzaldehyde oximeNo halogen-driven ring activationReduced electrophilic substitution reactivity
4-Nitrobenzaldehyde oximeEnhanced electron deficiencyHigher propensity for reduction

Scientific Research Applications

Chemical Synthesis Applications

4-Bromobenzaldehyde oxime serves as a crucial intermediate in the synthesis of several organic compounds. Its utility in synthetic chemistry is highlighted by its roles in:

  • Pharmaceuticals : It is involved in the production of various pharmaceutical agents. The oxime group allows for further modifications that can enhance biological activity or specificity.
  • Agrochemicals : Similar to pharmaceuticals, derivatives of this compound are used to develop agrochemical products that can improve crop yields or pest resistance.
  • Dyes and Pigments : The compound's reactivity enables its use in the synthesis of dyes and pigments, where it contributes to the color properties of the final products.

Biological Research

Research has demonstrated that this compound interacts significantly with biological systems:

  • Enzyme Interaction : It has been shown to interact with enzymes such as acetylcholinesterase and butyrylcholinesterase. These interactions can lead to reactivation of these enzymes from inhibition caused by organophosphate compounds, which is critical in neuropharmacology .
  • Ligand Properties : The compound acts as a ligand in coordination chemistry, forming complexes with metal ions that can be studied for their biological implications.

Mechanistic Insights

The mechanism of action for this compound involves its ability to act as both a nucleophile and electrophile. This duality allows it to participate in various chemical transformations:

  • Nucleophilic Substitution Reactions : The presence of the bromine atom enhances its reactivity, making it suitable for nucleophilic substitution reactions where it can form new carbon-nitrogen bonds .
  • Oxidation and Reduction Processes : It can be oxidized to 4-bromobenzonitrile or reduced to 4-bromoaniline, showcasing its versatility as a precursor in synthetic pathways.

Case Study 1: Synthesis of Isoxazoles

A study demonstrated the use of this compound in the oxidative cycloaddition reaction with unsaturated substrates. This method produced various isoxazole derivatives efficiently, indicating its potential in developing new therapeutic agents for bacterial infections and pain relief .

Case Study 2: Neuropharmacological Applications

Research highlighted its role in reactivating inhibited acetylcholinesterase enzymes, suggesting potential applications in treating organophosphate poisoning. This underscores its importance in toxicology and pharmacology studies aimed at developing antidotes for nerve agents .

Mechanism of Action

The mechanism of action of 4-bromobenzaldoxime involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of the bromine atom and the oxime group allows it to participate in a wide range of chemical transformations. Its molecular targets and pathways depend on the specific reaction and conditions employed .

Comparison with Similar Compounds

Positional Isomers: 3-Bromobenzaldehyde Oxime

  • Structure: Bromine at the meta position (C₇H₆BrNO, MW 200.03 g/mol) .
  • Synthesis : Similar oximation conditions but may require adjusted reaction times due to steric/electronic differences.
  • Safety : Both isomers share safety precautions (e.g., S26: eye irritation), but toxicological data for 3-bromo derivatives are less documented .
  • Applications: Limited pharmacological data compared to the para isomer, highlighting the importance of substituent positioning in bioactivity .

Substituent Variations in Aromatic Oximes

Compound Substituent Molecular Formula Yield (%) Reaction Time (min) Key Properties/Applications
4-Bromobenzaldehyde oxime Br (para) C₇H₆BrNO 95 55 Precursor for anxiolytic complexes
4-Nitrobenzaldehyde oxime NO₂ (para) C₇H₆N₂O₂ 90 60 Higher reactivity due to strong electron-withdrawing NO₂
4-Methylbenzaldehyde oxime CH₃ (para) C₈H₉NO 94 60 Lower polarity; used in fragrance synthesis
4-Methoxybenzaldehyde oxime OCH₃ (para) C₈H₉NO₂ 94 60 Enhanced solubility in polar solvents
  • Electronic Effects : Nitro groups increase electrophilicity, while methoxy groups enhance electron density, altering reaction pathways .

Heterocyclic Analogues: 4-Bromonicotinaldehyde Oxime

  • Structure : Bromine on a pyridine ring (C₇H₆BrN₂O, MW 201.02 g/mol) .
  • Reactivity : The nitrogen in the pyridine ring facilitates coordination chemistry, differing from benzene-based oximes.
  • Applications : Explored in medicinal chemistry for targeted drug design due to heterocyclic bioactivity .

Aliphatic Oximes: 4-Methylpentan-2-one Oxime

  • Structure: Aliphatic chain (C₆H₁₃NO, MW 115.17 g/mol) .
  • Hazards : Classified as Acute Tox. 4 (H302) and Skin/Eye Irrit. 2 (H315/H319), contrasting with aromatic oximes’ milder profiles .
  • Applications : Primarily industrial (e.g., antifouling paints), lacking the pharmacological relevance of aromatic derivatives .

Properties

Molecular Formula

C7H6BrNO

Molecular Weight

200.03 g/mol

IUPAC Name

N-[(4-bromophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H6BrNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H

InChI Key

UIIZGAXKZZRCBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NO)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 4-bromobenzaldehyde (3.0 g, 16.2 mmol) in ethanol (100 mL) and water (25 mL) was added sodium acetate (1.7 g, 21.0 mmol) and hydroxylamine hydrochloride (1.4 g, 19.5 mmol). The resulting mixture was heated to reflux for 2 hours. The solution was allowed to cool to room temperature, concentrated, and filtered to give 4-bromobenzaldehyde oxime (3.02 g, 93%). 4-Bromobenzaldehyde oxime (0.25 g, 1.25 mmol) was added to a stirred solution of 3-cyanophenyl boronic acid (0.28 g, 1.87 mmol) in glyme (13 mL). Sodium carbonate (0.39 g, 3.75 mmol) in water (2 mL) and tetrakis(triphenylphosphine) palladium (0) (0.07 g, 0.06 mmol) was added and the resulting solution was heated to reflux for 3 hours. The solution was cooled to room temperature and partitioned between a saturated ammonium chloride solution (100 mL) and ethyl acetate (150 mL). The organic layer was separated, dried over magnesium sulfate, filtered, and concentrated. The residue was purified on a silica gel column (20% ethyl acetate in hexane) and triturated with ether to give 4′-[(E)-(hydroxyimino)methyl]-1,1′-biphenyl-3-carbonitrile as a white solid (0.17 g, 61%). MS m/z 223; HRMS: calcd for C14H10N2O+H+, 223.08659; found (ESI, [M+H]+), 223.087; Anal. Calcd for C14H10N2O: C, 75.66; H, 4.54; N, 12.60. Found: C, 75.49; H, 4.98; N, 12.51.
Quantity
3 g
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1.7 g
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1.4 g
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reactant
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100 mL
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25 mL
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